![molecular formula C10H9Cl2NO B3001617 N-allyl-3,5-dichlorobenzenecarboxamide CAS No. 33245-00-0](/img/structure/B3001617.png)
N-allyl-3,5-dichlorobenzenecarboxamide
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Overview
Description
N-allyl-3,5-dichlorobenzenecarboxamide is a chemical compound that has gained significant attention in scientific research. It is known by various names, including ADC, dichloroallylcarbamate, and 3,5-dichloro-N-(2-propenyl) benzamide. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
- The compound’s allyl group can undergo rearrangements, leading to the formation of novel carbon centers. For instance, unexpected rearrangements of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides have been observed, resulting in congested aza-quaternary carbon centers .
Synthetic Chemistry and Organic Synthesis
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetProthrombin , a protein involved in blood clotting .
Mode of Action
For instance, similar compounds have been found to inhibit viral RNA synthesis .
Result of Action
Similar compounds have been found to exhibit antiviral activity, suggesting that n-allyl-3,5-dichlorobenzenecarboxamide may have similar effects .
properties
IUPAC Name |
3,5-dichloro-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTJRCJUDHDHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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